molecular formula C14H12F3N3S B292432 AA-14

AA-14

Katalognummer: B292432
Molekulargewicht: 311.33 g/mol
InChI-Schlüssel: FSUJUFLZGYFLEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is a chemical compound that belongs to the class of thioureas This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a phenyl ring substituted with a trifluoromethyl group, connected through a thiourea linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-methyl-2-pyridinylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effectiveness and high yield in an industrial setting.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-methyl-2-pyridinyl)-N’-phenylthiourea: Lacks the trifluoromethyl group on the phenyl ring.

    N-(2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea: Lacks the methyl group on the pyridine ring.

    N-(4-methyl-2-pyridinyl)-N’-[4-(trifluoromethyl)phenyl]thiourea: Has the trifluoromethyl group on a different position of the phenyl ring.

Uniqueness

N-(4-methyl-2-pyridinyl)-N’-[3-(trifluoromethyl)phenyl]thiourea is unique due to the specific substitution pattern on the pyridine and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C14H12F3N3S

Molekulargewicht

311.33 g/mol

IUPAC-Name

1-(4-methylpyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C14H12F3N3S/c1-9-5-6-18-12(7-9)20-13(21)19-11-4-2-3-10(8-11)14(15,16)17/h2-8H,1H3,(H2,18,19,20,21)

InChI-Schlüssel

FSUJUFLZGYFLEM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F

Kanonische SMILES

CC1=CC(=NC=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.